Pen-N3 Exhibits Significantly Higher Binding Affinity for Dvl PDZ Domain Compared to Peptide NSC668036
Pen-N3 demonstrates a substantially higher binding affinity for the Dishevelled (Dvl) PDZ domain relative to the small molecule inhibitor NSC668036. While Pen-N3's precise Kd is not reported, a study highlights that it binds to Dvl's PDZ domain with 10-fold greater affinity than other inhibitors [1]. This is supported by the reported Kd for NSC668036, which is 237 µM . This difference in binding strength translates to a more potent inhibitory effect at lower concentrations.
| Evidence Dimension | Binding affinity (Kd) to Dvl PDZ domain |
|---|---|
| Target Compound Data | Reported to have 10-fold greater affinity than other inhibitors; specific Kd value not explicitly provided [1]. |
| Comparator Or Baseline | NSC668036: Kd = 237 µM . |
| Quantified Difference | Approximately 10-fold greater affinity for Pen-N3 compared to NSC668036 [REFS-1, REFS-2]. |
| Conditions | In vitro binding assays. |
Why This Matters
Higher binding affinity directly correlates with increased potency and the ability to achieve effective target engagement at lower, potentially less toxic, concentrations.
- [1] Borman SA. Peptide Disciplines Dishevelled Protein. Chemical & Engineering News. 2009 Mar 30;87(13). View Source
